molecular formula C22H16ClF3N6O2 B2579112 4-{4-[(ベンゾイルオキシ)イミノ]ピペリジノ}-8-クロロ-1-(トリフルオロメチル)[1,2,4]トリアゾロ[4,3-a]キノキサリン CAS No. 400089-14-7

4-{4-[(ベンゾイルオキシ)イミノ]ピペリジノ}-8-クロロ-1-(トリフルオロメチル)[1,2,4]トリアゾロ[4,3-a]キノキサリン

カタログ番号: B2579112
CAS番号: 400089-14-7
分子量: 488.86
InChIキー: DOYMYZIWMUPLIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C22H16ClF3N6O2 and its molecular weight is 488.86. The purity is usually 95%.
BenchChem offers high-quality 4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structure and Characteristics

  • Molecular Formula : C_{16}H_{15}ClF_3N_5O
  • Molecular Weight : 393.77 g/mol
  • Chemical Structure : The compound features a triazoloquinoxaline core with substituents that enhance its pharmacological properties.

Antidepressant Activity

Research indicates that derivatives of triazoloquinoxaline compounds exhibit antidepressant-like effects . In particular, studies have shown that modifications to the triazoloquinoxaline structure can lead to significant reductions in immobility in behavioral despair models in rats, suggesting potential as rapid-onset antidepressants. These compounds may act as antagonists at adenosine A1 and A2 receptors, which are implicated in mood regulation .

Anticancer Properties

Recent studies have identified anticancer activity associated with triazoloquinoxaline derivatives. For instance, a specific derivative demonstrated a reduction in cell viability in melanoma cell lines (A375) at concentrations as low as 10 µM. This suggests that these compounds could serve as potential therapeutic agents against aggressive forms of cancer .

Antimicrobial Activity

The compound has shown promise against various microbial strains. The presence of the benzoyloxyimino group enhances its interaction with bacterial targets, potentially making it effective against drug-resistant pathogens. This aspect is crucial given the rising concern over antibiotic resistance .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineConcentration (µM)EffectReference
AntidepressantPorsolt's model10Reduced immobility
AnticancerA375 melanoma cells1094% viability reduction
AntimicrobialVarious strainsVariesInhibition of growth

Mechanistic Insights

The mechanism of action for this compound involves modulation of neurotransmitter systems and direct interactions with cellular pathways involved in cancer proliferation and microbial resistance. The binding affinities to adenosine receptors suggest a dual mechanism where both central nervous system effects and peripheral actions can be leveraged for therapeutic benefits.

生物活性

The compound 4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is part of a novel class of triazoloquinoxalines that have garnered attention for their potential biological activities, particularly in cancer research and neuropharmacology. This article explores the biological activity of this compound, focusing on its cytotoxic effects, receptor interactions, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound features a triazoloquinoxaline core with various substituents that influence its biological activity. The structure can be summarized as follows:

  • Core Structure : [1,2,4]triazolo[4,3-a]quinoxaline
  • Substituents :
    • Benzoyloxy group
    • Piperidine moiety
    • Chlorine atom at position 8
    • Trifluoromethyl group at position 1

Cytotoxicity

Recent studies have demonstrated that compounds within the triazoloquinoxaline series exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the effects of several derivatives on the A375 melanoma cell line. The results indicated that some compounds led to a reduction in cell viability at micromolar concentrations:

CompoundEC50 (nM)Cell Viability (%) at 10 µM
EAPB40033656
EAPB023033-
Other Compounds~3158 to ~3527>50

The compound EAPB4003 showed a remarkable ability to reduce A375 cell viability to just 6% at a concentration of 10 µM, indicating potent cytotoxic activity .

The mechanism by which these compounds exert their effects appears to involve interaction with adenosine receptors. Specifically, certain derivatives have shown selective binding affinity for adenosine A1 and A2 receptors. The most potent derivatives from the triazoloquinoxaline series demonstrated IC50 values as low as 21 nM for A2 receptors and exhibited antagonist properties that could modulate cAMP levels in various tissues .

Study on Antidepressant Activity

A series of related compounds were tested in Porsolt's behavioral despair model in rats, revealing potential antidepressant properties linked to the presence of specific functional groups. Optimal activity was associated with substitutions at particular positions on the triazoloquinoxaline scaffold .

In Vivo Studies

In vivo studies have indicated that certain derivatives can significantly reduce immobility times in forced swim tests, suggesting rapid-acting antidepressant effects. The presence of CF3 or small alkyl groups in specific positions was correlated with enhanced activity .

特性

IUPAC Name

[[1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N6O2/c23-14-6-7-16-17(12-14)32-19(28-29-21(32)22(24,25)26)18(27-16)31-10-8-15(9-11-31)30-34-20(33)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYMYZIWMUPLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOC(=O)C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)N5C3=NN=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。